molecular formula C19H13ClFN3O B3301197 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 907585-55-1

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3301197
CAS No.: 907585-55-1
M. Wt: 353.8 g/mol
InChI Key: CNGFSMWOYGRCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine class. This compound features a pyrrolopyrimidine core substituted with chloro, fluoro, and methoxy groups, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between boronic acids and halides. The reaction conditions include palladium catalysts, base, and suitable solvents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction of the pyrrolopyrimidine core.

  • Substitution: Replacement of the chloro or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Chloro-5-(4-fluorophenyl)-7-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Reduction: 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (reduced form).

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-5-(4-fluorophenyl)-7-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Chloro-5-(4-fluorophenyl)-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Chloro-5-(4-fluorophenyl)-7-(4-ethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the methoxy group, provides distinct properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O/c1-25-15-8-6-14(7-9-15)24-10-16(12-2-4-13(21)5-3-12)17-18(20)22-11-23-19(17)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGFSMWOYGRCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.